1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine
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Overview
Description
1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is a heterocyclic compound featuring an oxazole ring substituted with a chlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropan-1-ol to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include manganese dioxide and other metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles and modified chlorophenyl derivatives, which can have different biological and chemical properties .
Scientific Research Applications
1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The oxazole ring can bind to enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. The exact pathways and molecular targets depend on the specific application and derivative of the compound .
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3-methyl-2-pyrazolin-5-one: Similar in structure but with a pyrazoline ring instead of an oxazole ring.
2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring and exhibits similar biological activities.
3-(4-Chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine: Features a chlorophenyl group and is used in medicinal chemistry.
Uniqueness: 1-[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine is unique due to its specific substitution pattern and the presence of the oxazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-10(6-13)14-11(15-7)8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POIFIVXWYWJIKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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